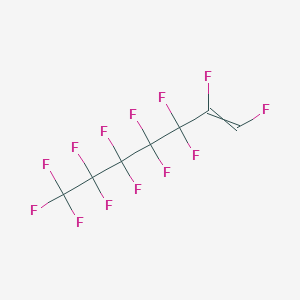![molecular formula C27H21NO B14454267 Ethanone, [(diphenylmethyl)imino]diphenyl- CAS No. 71690-10-3](/img/no-structure.png)
Ethanone, [(diphenylmethyl)imino]diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, [(diphenylmethyl)imino]diphenyl- is an organic compound with the molecular formula C27H21NO It is characterized by its complex structure, which includes aromatic rings and imine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, [(diphenylmethyl)imino]diphenyl- typically involves the reaction of benzophenone with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of Ethanone, [(diphenylmethyl)imino]diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethanone, [(diphenylmethyl)imino]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
Ethanone, [(diphenylmethyl)imino]diphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, [(diphenylmethyl)imino]diphenyl- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: This compound has a similar structure but includes methoxy groups, which can influence its reactivity and applications.
Ethanone, 2-(dimethylamino)-1,2-diphenyl-:
Uniqueness
Ethanone, [(diphenylmethyl)imino]diphenyl- is unique due to its specific imine functionality and the arrangement of aromatic rings. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
| 71690-10-3 | |
分子式 |
C27H21NO |
分子量 |
375.5 g/mol |
IUPAC名 |
2-benzhydrylimino-1,2-diphenylethanone |
InChI |
InChI=1S/C27H21NO/c29-27(24-19-11-4-12-20-24)26(23-17-9-3-10-18-23)28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H |
InChIキー |
RIJIYBYFNHRGFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)

